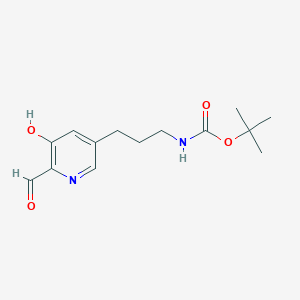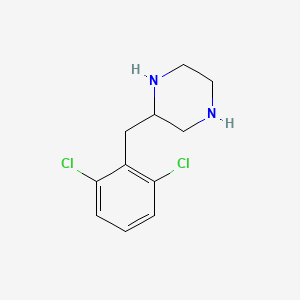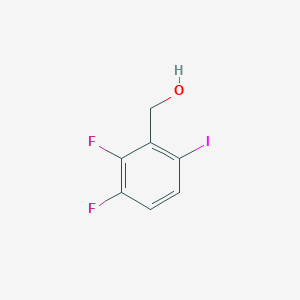
6-Iodo-2,3-difluorobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2,3-difluorobenzenemethanol: is an organic compound with the molecular formula C₇H₅F₂IO. It is characterized by the presence of iodine, fluorine, and hydroxymethyl groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 6-Iodo-2,3-difluorobenzenemethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-Iodo-2,3-difluorobenzenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-Iodo-2,3-difluorobenzaldehyde or 6-Iodo-2,3-difluorobenzoic acid.
Reduction: Formation of 6-Iodo-2,3-difluorobenzyl alcohol or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-Iodo-2,3-difluorobenzenemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Halogenated benzene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-Iodo-2,3-difluorobenzenemethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 6-Iodo-2-fluorobenzenemethanol
- 6-Iodo-3-fluorobenzenemethanol
- 2,3-Difluorobenzenemethanol
Comparison: 6-Iodo-2,3-difluorobenzenemethanol is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination of halogens can significantly influence the compound’s reactivity and properties. Compared to similar compounds, this compound may exhibit enhanced biological activity and chemical stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5F2IO |
|---|---|
Poids moléculaire |
270.01 g/mol |
Nom IUPAC |
(2,3-difluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Clé InChI |
VCWVTFCMNOEKQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



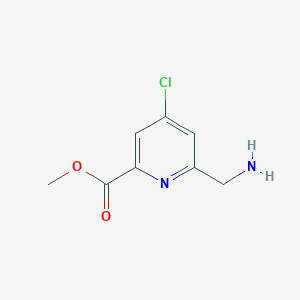
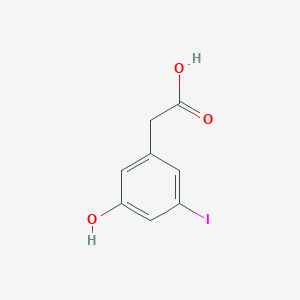
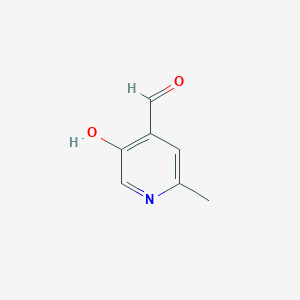
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

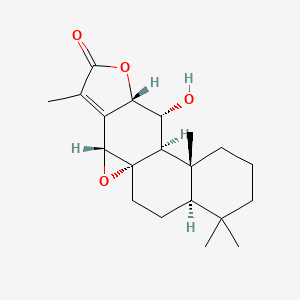
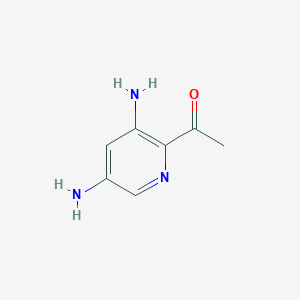


![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

